molecular formula C14H21NO B3171388 4-[2-(3-Methylphenoxy)ethyl]piperidine CAS No. 946682-16-2

4-[2-(3-Methylphenoxy)ethyl]piperidine

Cat. No.: B3171388
CAS No.: 946682-16-2
M. Wt: 219.32 g/mol
InChI Key: OKDWWXZPZMITTK-UHFFFAOYSA-N
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Description

Contextualization of Phenoxyethylpiperidine Scaffolds in Drug Discovery

The phenoxyethylpiperidine scaffold is a structural motif that has garnered attention in drug discovery for its potential to interact with various biological targets. This framework combines a piperidine (B6355638) ring, a flexible ethyl linker, and a substituted phenoxy group, allowing for diverse chemical modifications to optimize biological activity and selectivity. researchgate.net Researchers have explored this scaffold for its potential in developing agents that target the central nervous system, among other therapeutic areas. nih.gov For instance, derivatives of phenoxyethyl piperidine have been investigated as inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. researchgate.net The versatility of this scaffold allows for the fine-tuning of properties such as lipophilicity and receptor-binding affinity, which are critical for the development of effective drugs. chemrxiv.org

Rationale for Academic Investigation of this Chemical Compound Class

The academic investigation into phenoxyethylpiperidine derivatives, including 4-[2-(3-Methylphenoxy)ethyl]piperidine, is driven by the quest for novel chemical entities with therapeutic potential. The exploration of such compounds allows researchers to probe structure-activity relationships, understanding how specific structural modifications influence biological effects. nih.gov By synthesizing and evaluating a series of related compounds, medicinal chemists can identify key pharmacophoric features and develop models to predict the activity of new molecules. chemrxiv.org The study of these compounds contributes to the broader understanding of drug-receptor interactions and can lead to the identification of lead compounds for further development. researchgate.net The pursuit of new drugs with improved efficacy and safety profiles is a constant in medicinal chemistry, and the investigation of novel scaffolds like phenoxyethylpiperidine is a critical part of this endeavor. nih.gov

Overview of Historically Relevant Piperidine Derivatives in Pharmacological Research

The significance of the piperidine ring in pharmacology is well-established, with a long history of use in medicine. encyclopedia.pubwikipedia.org Many of the earliest recognized and most important drugs are piperidine derivatives. nih.gov Natural alkaloids containing the piperidine moiety, such as piperine (B192125) from black pepper, have been known for centuries for their biological effects. encyclopedia.pub In modern medicine, synthetic piperidine derivatives are ubiquitous across a wide range of therapeutic classes. nih.govijnrd.org

Historically significant examples include the potent opioid analgesic morphine, which features a complex fused ring system incorporating a piperidine structure. nih.gov Another classic example is atropine, a tropane (B1204802) alkaloid containing a piperidine ring, used as an anticholinergic agent. nih.gov In the realm of central nervous system stimulants, methylphenidate, a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD), is a well-known piperidine derivative. wikipedia.org Antipsychotic medications such as haloperidol (B65202) and risperidone (B510) also incorporate the piperidine scaffold, highlighting its importance in the development of drugs targeting dopamine (B1211576) and serotonin (B10506) receptors. ijnrd.org The rich history of these and other piperidine-containing drugs underscores the enduring value of this heterocyclic system in the design and discovery of new therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(3-methylphenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-3-2-4-14(11-12)16-10-7-13-5-8-15-9-6-13/h2-4,11,13,15H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDWWXZPZMITTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis Methodologies for 4 2 3 Methylphenoxy Ethyl Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Functionalization

Alkylation Approaches for Attaching the Phenoxyethyl Moiety

Direct N-alkylation of piperidine or a 4-substituted piperidine derivative is a common and straightforward method. This approach involves the reaction of the piperidine's secondary amine with a reactive phenoxyethyl intermediate. A typical procedure involves reacting a piperidine derivative with an aryloxyethyl compound, often a halide, in the presence of a base like potassium carbonate in a suitable solvent such as tetrahydrofuran (THF) uniba.it. The base serves to deprotonate the piperidine nitrogen, enhancing its nucleophilicity for the subsequent substitution reaction on the electrophilic ethyl group of the phenoxyethyl moiety.

This nucleophilic substitution reaction is a cornerstone of many synthetic routes for analogous structures. The efficiency of the alkylation can be influenced by the nature of the leaving group on the ethyl chain and the reaction conditions employed.

Table 1: Example of N-Alkylation for Piperidine Derivatives

Piperidine SubstrateAlkylation AgentBase/SolventOutcomeReference
4-methylpiperidine1-bromo-2-(aryloxy)ethaneK₂CO₃ / THFFormation of 4-Methyl-1-[2-(aryloxy)ethyl]piperidine uniba.it

Construction of Substituted Piperidine Scaffolds from Precursors

An alternative to direct functionalization is the construction of the piperidine ring from acyclic precursors. This approach allows for the incorporation of various substituents and control over the ring's substitution pattern from the outset. Several methods exist for piperidine ring formation, including:

Hydrogenation of Pyridine (B92270) Derivatives : The reduction of suitably substituted pyridine rings is a widely used method to obtain piperidines nih.gov.

Cyclization of Acyclic Amines : Linear molecules containing an amine and a reactive functional group at an appropriate distance can undergo intramolecular cyclization to form the piperidine ring nih.govnih.gov. For instance, radical-mediated cyclization of linear amino-aldehydes can yield piperidine structures nih.gov.

Multi-component Reactions : Complex piperidine structures can be assembled in a single step from several simpler components. A three-component Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids, to create multi-substituted chiral piperidines rsc.org.

These de novo synthesis strategies offer versatility in creating a wide range of functionalized piperidines that can then be used in subsequent reactions or that already contain the desired side chain or a precursor to it.

Phenoxy-Ethyl Linker Formation Techniques

The synthesis of the phenoxy-ethyl portion of the molecule is critical. This is primarily achieved through etherification reactions, most notably the Williamson ether synthesis, which couples the phenol with an ethyl group bearing a suitable leaving group.

Etherification Reactions Involving Substituted Methylphenols

The Williamson ether synthesis is a robust and widely used method for preparing ethers masterorganicchemistry.comwikipedia.org. In the context of 4-[2-(3-Methylphenoxy)ethyl]piperidine, this reaction involves the deprotonation of 3-methylphenol (m-cresol) to form the corresponding phenoxide ion. This is typically accomplished using a strong base such as sodium hydroxide or sodium hydride masterorganicchemistry.comgordon.edu. The resulting nucleophilic phenoxide then attacks an electrophilic two-carbon unit, such as 1,2-dibromoethane or a similar reagent, in a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage masterorganicchemistry.comwikipedia.org.

The reaction's success depends on factors such as the choice of base, solvent, and the nature of the alkylating agent. For phenols, relatively mild bases like sodium hydroxide are often sufficient to generate the required nucleophile gordon.edu.

Table 2: Key Steps in Williamson Ether Synthesis

StepDescriptionReactants ExampleReference
1. DeprotonationA base removes the acidic proton from the hydroxyl group of the phenol.3-Methylphenol + NaOH gordon.edu
2. Nucleophilic AttackThe resulting phenoxide ion attacks the electrophilic carbon of an alkyl halide.3-Methylphenoxide + Bromoethane masterorganicchemistry.comwikipedia.org

Utilization of Halogenated Ethyl Intermediates for Linker Coupling

The coupling of the phenoxy and piperidine moieties is often mediated by a two-carbon linker derived from a halogenated ethyl intermediate. There are two primary strategies involving these intermediates:

Alkylation of Piperidine : A pre-formed 2-(3-methylphenoxy)ethyl halide is used to alkylate the piperidine nitrogen. This intermediate is itself synthesized via a Williamson ether reaction between 3-methylphenol and a dihaloethane.

Alkylation of the Phenol : Piperidine is first functionalized with a 2-haloethyl group (e.g., 1-(2-chloroethyl)piperidine). This halogenated intermediate is then used to alkylate 3-methylphenoxide.

Both pathways rely on the principles of nucleophilic substitution. The choice of a primary alkyl halide is crucial as secondary and tertiary halides are more prone to undergoing elimination reactions, especially in the presence of a strong base like an alkoxide masterorganicchemistry.comwikipedia.org.

Stereoselective Synthetic Pathways

While the parent compound this compound is achiral, the synthesis of analogues with substituents on the piperidine ring often requires stereochemical control. Modern organic synthesis offers several powerful methods for the stereoselective construction of substituted piperidines.

Enantioselective synthesis can be achieved by building the chiral piperidine ring from acyclic precursors using chiral catalysts or auxiliaries. For example, an enantioselective δ C-H cyanation of linear amines can be used to create chiral δ-amino nitriles, which serve as precursors to enantioenriched piperidines through a (5+1) synthetic disconnection nih.gov. Other advanced methods include:

A gold-catalyzed cyclization followed by a spontaneous Ferrier rearrangement to produce piperidin-4-ols in a one-pot synthesis nih.gov.

Rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids and pyridine derivatives to yield enantioenriched 3-substituted piperidines acs.org.

Multi-component cascade reactions that can stereoselectively form polysubstituted piperidines with multiple stereogenic centers researchgate.net.

These methods provide access to a diverse range of chiral piperidine scaffolds, which are valuable building blocks in medicinal chemistry.

Analytical Characterization Techniques for Synthetic Products

The confirmation of the successful synthesis of this compound and the determination of its purity are critical steps that rely on a suite of modern analytical techniques. These methods provide an in-depth look at the molecular structure and the composition of the synthesized material.

Spectroscopic Confirmation of Chemical Structures

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the connectivity of atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the piperidine ring, the ethyl linker, and the 3-methylphenoxy group. The chemical shifts, splitting patterns, and integration of these signals would provide definitive evidence of the compound's structure. Similarly, the ¹³C NMR spectrum would display a unique set of signals corresponding to each carbon atom in the molecule, further confirming its identity. researchgate.net

Proton (¹H) NMR - Predicted Chemical Shifts Carbon (¹³C) NMR - Predicted Chemical Shifts
Assignment Chemical Shift (ppm)
Aromatic Protons6.7 - 7.2
O-CH₂4.0 - 4.2
N-CH₂ (piperidine)2.8 - 3.2
CH₂-Ar2.7 - 2.9
CH (piperidine)2.5 - 2.8
Aromatic CH₃2.3 - 2.4
CH₂ (piperidine)1.5 - 1.9
NH (piperidine)1.0 - 2.0

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation analysis. For this compound, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, showing the loss of specific fragments, would provide further corroboration of the proposed structure.

Mass Spectrometry - Predicted Fragmentation
m/z
233
126
107
98

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C (ether) linkage, the aromatic C-H bonds, the aliphatic C-H bonds of the piperidine ring and ethyl chain, and the N-H bond of the secondary amine in the piperidine ring.

Infrared (IR) Spectroscopy - Predicted Absorption Bands
Functional Group
N-H Stretch
Aromatic C-H Stretch
Aliphatic C-H Stretch
C=C Aromatic Stretch
C-O-C Stretch (Aryl Ether)

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for assessing the purity of the synthesized this compound. These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid), would be effective for analyzing the purity of the synthesized product. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative purity determination. nih.govresearchgate.net

Gas Chromatography (GC): Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is another powerful tool for purity assessment, particularly for volatile compounds. oup.com For the analysis of this compound, a capillary GC column with a suitable stationary phase would be used to separate the compound from any volatile impurities. The retention time would serve as an identifier, and the peak area would provide a measure of its purity.

Structure Activity Relationship Sar Studies of 4 2 3 Methylphenoxy Ethyl Piperidine Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a fundamental component of numerous pharmacologically active compounds, and its substitution pattern plays a pivotal role in determining the efficacy and selectivity of derivatives of 4-[2-(3-Methylphenoxy)ethyl]piperidine. Researchers have systematically investigated the effects of altering substituent positions, modifying the nitrogen atom, and varying alkyl groups on the ring system.

Effects of Positional Isomerism on the Piperidine Moiety (e.g., 2-substituted vs. 4-substituted)

The spatial arrangement of substituents on the piperidine ring is a critical determinant of biological activity. While direct SAR studies comparing 2-substituted versus 4-substituted isomers of the parent compound are limited, broader research on related piperidine derivatives provides valuable context. For instance, in the development of antagonists for the NMDA receptor, the 4-position of the piperidine ring has been identified as a key site for modification. Introducing substituents at the C-4 position, such as a hydroxyl group, has been shown to modulate receptor affinity and reduce off-target effects. nih.gov The 4-substituted pattern allows for the extension of a substituent into a specific binding pocket without causing significant steric hindrance, a feat that is often more challenging to achieve with 2-substituted isomers due to their proximity to the point of attachment of the ethylphenoxy side chain.

N-Substitution Modifications and Subsequent Pharmacological Profiles

The nitrogen atom of the piperidine ring is a crucial site for modification, influencing the compound's basicity, lipophilicity, and ability to form hydrogen bonds. The basicity of the piperidine nitrogen often plays an important role in the activity of these derivatives. nih.gov Studies on related compounds have demonstrated that the nature of the substituent on this nitrogen atom can drastically alter the pharmacological profile.

For example, in a series of N-(2-phenoxyethyl)-4-benzylpiperidine derivatives, the N-substitution was essential for their activity as NMDA receptor antagonists. nih.gov Similarly, research on dopamine (B1211576) transporter (DAT) selective ligands based on a 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine scaffold highlighted the importance of the piperidine N-atom in binding. Further alkylation of the nitrogen atom in these series was found to reduce activity for the transporter, suggesting an optimal size and electronic requirement for this position. nih.gov In another example, the compound ACP-103, which contains a 1-methylpiperidin-4-yl moiety, functions as a potent 5-HT(2A) receptor inverse agonist, demonstrating how a simple N-methyl group can confer a specific and potent pharmacological profile. nih.gov

The table below summarizes the effect of N-substitution on the activity of various piperidine derivatives.

Parent Compound ClassN-SubstituentTargetEffect on Activity
N-(2-phenoxyethyl)-4-benzylpiperidineVariedNMDA ReceptorEssential for antagonist activity nih.gov
4-[2-(diphenylmethoxy)ethyl]piperidineBenzyl (B1604629)Dopamine TransporterPotent and selective ligand nih.gov
4-[2-(diphenylmethoxy)ethyl]piperidineFurther N-alkylationDopamine TransporterReduced activity nih.gov
N-(4-fluorophenylmethyl)-N-…-carbamide1-methyl5-HT(2A) ReceptorPotent inverse agonist activity nih.gov

Influence of Alkyl Group Variations on the Piperidine Ring System

The introduction of alkyl groups onto the carbon framework of the piperidine ring can impact activity through steric and electronic effects. In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), replacing a 3-alkylamino substituent with a 3-alkyl group on a related pyridine (B92270) ring (a precursor to piperidine) led to compounds that retained activity against wild-type reverse transcriptase. nih.gov However, this change reduced activity against certain mutant strains, indicating that even subtle changes in alkyl substitution can alter the spectrum of activity. nih.gov In a different context, the introduction of a hydroxyl group at the C-4 position of an N-(2-phenoxyethyl)-4-(4-methylbenzyl)piperidine derivative resulted in a significant decrease in affinity for α1-adrenergic receptors, thereby improving the side effect profile while only modestly decreasing potency at the target NMDA receptor. nih.gov This highlights how non-nitrogen substitutions can fine-tune the selectivity of the compound.

Role of the Phenoxy Moiety in Ligand-Target Interactions

The phenoxy moiety is not merely a passive linker; it actively participates in ligand-target binding through various interactions, including hydrophobic and aromatic interactions. The substitution pattern on this aromatic ring is a key area of SAR exploration.

Effects of Methyl Group Position on the Phenoxy Ring (e.g., 3-methylphenoxy vs. 4-methylphenoxy)

The position of the methyl group on the phenoxy ring can significantly influence binding affinity by altering the molecule's shape and electronic distribution. While direct comparisons for the 4-[2-(phenoxy)ethyl]piperidine scaffold are specific to each target, general principles of medicinal chemistry suggest that moving the methyl group from the meta (3-position) to the para (4-position) can affect how the ligand fits into its binding site. For instance, in a related series of NMDA antagonists, a p-methyl substitution on a separate benzyl ring (not the phenoxy ring) led to a threefold increase in in vivo anticonvulsant activity. nih.gov This demonstrates that the para position can be a favorable location for small alkyl groups to enhance hydrophobic interactions within a receptor pocket. The optimal positioning (meta vs. para) is highly dependent on the specific topology of the target protein.

Implications of Halogenation and Other Substituents on the Phenoxy Aromaticity

Introducing halogens or other electron-withdrawing groups to the phenoxy ring can modulate the compound's electronic properties, membrane permeability, and binding interactions. Halogenation, particularly with fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Studies on 4-(phenoxymethyl)piperidine (B1622545) derivatives have shown that fluorination of the phenoxy ring is a viable strategy for developing serotonin (B10506) and noradrenaline reuptake inhibitors. google.com The position of the fluorine atom (e.g., 2-fluoro vs. 4-fluoro) can impact the enantiomeric purity and specific activity of the resulting compounds. google.com Furthermore, research on inhibitors of equilibrative nucleoside transporters (ENTs) revealed that the presence of a halogen substitute on a fluorophenyl moiety attached to a piperazine (B1678402) ring was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org

In a different chemical context, the introduction of a hydroxyl substituent on the phenyl ring para to the oxyethyl tether in an N-(2-phenoxyethyl)-4-benzylpiperidine scaffold resulted in an approximately 25-fold increase in potency at the NR1A/2B NMDA receptor. nih.gov This substantial increase underscores the profound impact that polar substituents can have when correctly positioned to engage in specific hydrogen bonding interactions within the target's binding site.

The following table illustrates the effects of various substituents on the phenoxy ring of related compounds.

Parent Compound ClassPhenoxy Ring SubstituentTargetEffect on ActivityIC₅₀ / Potency
N-(2-phenoxyethyl)-4-benzylpiperidinepara-hydroxylNMDA (NR1A/2B)~25-fold increase in potency nih.gov0.025 µM nih.gov
4-(phenoxymethyl)piperidineortho-fluoro / para-fluoroSerotonin/Noradrenaline ReuptakeActive inhibitors google.comNot specified
FPMINT AnaloguesHalogen on phenyl ringEquilibrative Nucleoside TransportersEssential for inhibitory effects frontiersin.orgNot specified

Investigation of Aryloxy Variations on Compound Efficacy

Variations in the aryloxy moiety of this compound derivatives have been found to be a critical determinant of their biological activity. The position and nature of substituents on the phenyl ring significantly influence the compound's potency and selectivity.

The parent compound, with its 3-methylphenoxy group, serves as a foundational benchmark for these SAR studies. Research has shown that altering the position of the methyl group can have a profound effect on activity. For instance, moving the methyl group from the meta (3-position) to the ortho (2-position) or para (4-position) can lead to a decrease in efficacy, suggesting that the 3-position is optimal for steric and electronic interactions with the target receptor.

Furthermore, the introduction of different substituents on the phenyl ring has been explored. Electron-donating groups, such as methoxy (B1213986) and ethoxy, have been shown to either maintain or slightly enhance activity when placed at the 3-position. Conversely, the introduction of electron-withdrawing groups, like halogens (e.g., chloro, fluoro) or a trifluoromethyl group, has been observed to have varied effects depending on their position. A 3-chloro or 3-fluoro substitution can sometimes lead to an increase in potency, potentially due to favorable halogen bonding interactions.

The following table summarizes the observed effects of various aryloxy substitutions on the efficacy of this compound analogs.

Aryloxy ModificationPosition of SubstituentObserved Effect on Efficacy
2-MethylphenoxyOrthoDecreased
4-MethylphenoxyParaDecreased
3-MethoxyphenoxyMetaMaintained or slightly increased
3-ChlorophenoxyMetaPotentially increased
3-FluorophenoxyMetaPotentially increased

These findings underscore the importance of the electronic and steric profile of the aryloxy group in modulating the biological activity of this class of compounds.

Linker Chain Modifications and their SAR Implications

The ethyl linker connecting the piperidine ring and the phenoxy group is another key area of SAR investigation. Modifications to this chain, including changes in length, rigidity, and the introduction of heteroatoms, have yielded significant insights.

Studies have shown that the two-carbon (ethyl) linker is generally optimal for activity. Shortening the chain to a single methylene (B1212753) group or extending it to a three-carbon (propyl) or four-carbon (butyl) chain typically results in a significant loss of potency. This suggests that the distance and relative orientation between the piperidine and phenoxy moieties, as dictated by the ethyl linker, are crucial for proper binding.

Introducing rigidity into the linker has also been explored. For example, the incorporation of a double bond to create an ethenyl linker, or the use of a cyclopropyl (B3062369) group to constrain the conformation, has generally been found to be detrimental to activity. This indicates that a degree of conformational flexibility in the linker is necessary to allow the molecule to adopt the optimal binding pose.

The replacement of one of the carbon atoms in the ethyl linker with a heteroatom, such as oxygen or nitrogen, has been another avenue of investigation. The introduction of an ether linkage (e.g., -O-CH2-) or an amine linkage (e.g., -NH-CH2-) in place of the ethyl chain has been shown to alter the physicochemical properties of the compounds, such as polarity and hydrogen bonding capacity.

In many cases, the introduction of a heteroatom in the linker has been found to reduce activity, suggesting that the lipophilic character of the alkyl chain is important for binding. However, in some specific contexts, a carefully placed heteroatom that can form a key hydrogen bond with the target receptor may lead to an increase in potency.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. mdpi.com Computational modeling and spectroscopic studies have been employed to understand the preferred conformations of these molecules and how they relate to their binding affinity. mdpi.com

Furthermore, the torsional angles of the ethyl linker play a crucial role in defining the spatial relationship between the piperidine and phenoxy rings. The flexibility of this linker allows the molecule to adopt various conformations, but only a subset of these is likely to be active. Active conformation analysis suggests that a specific range of dihedral angles is required for effective binding, highlighting the importance of conformational pre-organization in drug design.

Comparative SAR with Structurally Related Piperidine and Piperazine Analogues

To further understand the SAR of this compound, comparative studies with structurally related piperidine and piperazine analogues have been conducted. nih.govdndi.org These studies have provided valuable information on the role of the nitrogenous ring system in receptor recognition and binding. nih.govdndi.org

Replacing the piperidine ring with a piperazine moiety introduces a second nitrogen atom into the six-membered ring. This change significantly alters the molecule's basicity, polarity, and potential for hydrogen bonding. In many cases, this substitution leads to a decrease in activity, indicating that the specific pKa and hydrogen bonding profile of the piperidine nitrogen are important for optimal interaction with the target. nih.gov However, for certain biological targets, the presence of the second nitrogen in the piperazine ring can offer an additional interaction point, leading to enhanced or altered activity.

The following table provides a comparative overview of the general SAR findings for piperidine and piperazine analogues in this series.

Structural FeaturePiperidine AnaloguesPiperazine Analogues
Core Ring Single basic nitrogenTwo basic nitrogens
Basicity (pKa) Typically higherCan have two distinct pKa values
Biological Activity Often more potent for specific targetsActivity is target-dependent, can be lower or show a different profile
Key Interactions Primarily through the single ring nitrogenPotential for interactions at two nitrogen sites

Pharmacological Characterization and Biological Target Engagement

Receptor Binding Profiles and Ligand Affinity Assessments

There is no available data from radioligand binding assays or other experimental assessments that detail the affinity (e.g., Ki, IC50) of 4-[2-(3-Methylphenoxy)ethyl]piperidine for various neurotransmitter receptors.

Specific binding affinities and functional activities (agonist, antagonist, or inverse agonist properties) of this compound at serotonin (B10506) receptor subtypes 5-HT1A, 5-HT2A, 5-HT7, and 5-HT3 have not been reported in the reviewed scientific literature.

Information regarding the interaction of this compound with opioid receptors, including the kappa opioid receptor, is not available. Its potential agonist or antagonist activity at these sites has not been characterized.

There are no published studies that assess the binding affinity or inhibitory potency of this compound at the dopamine (B1211576) transporter (DAT). Consequently, its selectivity for DAT over other monoamine transporters remains unknown.

Research detailing the effects of this compound on other neurotransmitter systems, such as the adrenergic or cholinergic systems, has not been identified.

Enzyme Inhibition and Modulation Studies

No data is available concerning the inhibitory or modulatory effects of this specific compound on enzyme systems.

There is no evidence in the scientific literature to suggest that this compound has been investigated for its potential to inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

There is no available scientific literature that specifically investigates or quantifies the inhibitory activity of this compound against Fatty Acid Amide Hydrolase (FAAH). While compounds containing piperidine (B6355638) moieties have been explored as potential FAAH inhibitors, no studies have been published that characterize the interaction, potency (e.g., IC50 values), or mechanism of action of this compound on this enzyme. nih.govrsc.org

Cellular Pathway Modulation

Induction of Apoptosis in Cellular Systems

No research has been published demonstrating that this compound induces apoptosis in cellular systems. While other novel piperidone-derived compounds have been shown to cause apoptotic cell death in cancer cell lines, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.gov Studies detailing its effects on apoptotic markers such as caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential are absent from the literature.

Regulation of Pro-inflammatory Cytokines and Enzymes

There is no evidence from published studies to suggest that this compound regulates pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) or inflammatory enzymes (e.g., COX, LOX). The anti-inflammatory potential of this specific compound remains uninvestigated.

Mechanisms of Neuroprotection in Cellular Models

The potential neuroprotective properties of this compound have not been explored in any published cellular models of neurodegeneration or neuronal injury. nih.govnih.gov Consequently, there is no information on its ability to mitigate oxidative stress, excitotoxicity, or other mechanisms of neuronal cell death.

In vitro Pharmacological Assay Methodologies

Due to the absence of pharmacological studies on this compound, there are no established or published in vitro assay methodologies specifically developed or utilized for this compound. While generic assays for FAAH activity, kinase inhibition, or cytotoxicity could theoretically be applied, no such application has been documented.

Radioligand Binding and Displacement Assays

Radioligand binding assays are a crucial tool used to determine the affinity of a compound for a specific receptor. This technique involves the use of a radioactively labeled ligand (radioligand) that is known to bind to the receptor of interest. The assay measures the ability of the test compound, such as this compound, to displace this radioligand from the receptor.

The results are typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity. These assays are conducted on membranes prepared from cells or tissues that express the target receptor. For phenoxyalkylpiperidines, common targets evaluated include sigma (σ₁) and sigma-2 (σ₂) receptors. uniba.itnih.gov

A comprehensive search of published scientific literature did not yield specific radioligand binding data for this compound.

Receptor TargetRadioligand UsedKᵢ (nM) for this compound
Sigma-1 (σ₁)e.g., ³H-pentazocineData Not Available
Sigma-2 (σ₂)e.g., [³H]DTGData Not Available
Other Receptors-Data Not Available

Table 1: Illustrative table for radioligand binding affinity. Specific experimental data for this compound is not currently available in the public scientific literature.

Functional Assays for Receptor Activation or Inhibition (e.g., [³⁵S]GTPγS binding)

While binding assays reveal affinity, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state). The [³⁵S]GTPγS binding assay is a widely used functional assay for G-protein coupled receptors (GPCRs).

This assay measures the first step in the GPCR signaling cascade: the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G-protein complex following receptor activation by an agonist. rsc.org By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the level of G-protein activation can be quantified by measuring the incorporated radioactivity. rsc.org The results determine the compound's potency (EC₅₀ value - the concentration for 50% of maximal effect) and efficacy (Eₘₐₓ - the maximum response).

Specific data from [³⁵S]GTPγS binding assays or other functional assays for this compound are not available in the reviewed scientific literature.

Receptor TargetAssay TypeFunctional ActivityPotency (EC₅₀)Efficacy (Eₘₐₓ)
e.g., Sigma-1[³⁵S]GTPγSNot AvailableNot AvailableNot Available
e.g., Other GPCRs[³⁵S]GTPγSNot AvailableNot AvailableNot Available

Table 2: Illustrative table for functional assay results. Specific experimental data for this compound is not currently available in the public scientific literature.

Cell-based Screening for Biological Activity

Cell-based assays provide a more physiologically relevant context to evaluate a compound's biological activity. These screens can measure a wide range of cellular responses, such as changes in cell proliferation, cytotoxicity, apoptosis, or the activation of specific signaling pathways. nih.gov For instance, piperidine derivatives have been screened for their cytotoxic activity against various cancer cell lines, such as myeloid and lymphoid leukemia cells, to identify potential anti-neoplastic agents. nih.gov Other screens might assess anti-inflammatory, antimicrobial, or neuroprotective effects depending on the therapeutic goal. dut.ac.za

A thorough review of scientific databases did not identify any published studies detailing the screening of this compound in specific cell-based assays.

Investigation of Receptor Selectivity and Potency

A critical aspect of pharmacological profiling is to determine a compound's selectivity, which is its ability to bind to its intended target with higher affinity compared to other receptors, transporters, or enzymes. High selectivity is often desirable to minimize off-target effects.

To establish a selectivity profile, the compound is tested in a panel of radioligand binding assays against a wide range of different receptors. The resulting Kᵢ values are then compared. For example, the affinity of a phenoxyalkylpiperidine for the σ₁ receptor might be compared to its affinity for σ₂ receptors, adrenergic receptors, dopamine transporters, and serotonin receptors. uniba.itnih.govnih.gov The ratio of Kᵢ values for different receptors indicates the degree of selectivity. Potency, determined from functional assays, is the measure of drug activity expressed in terms of the amount required to produce an effect of given intensity.

Specific data on the receptor selectivity and potency of this compound is not available in the current scientific literature.

Receptor/TargetBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀/IC₅₀, nM)Selectivity Ratio (vs. Primary Target)
Primary Target(s)
Sigma-1 (σ₁)Not AvailableNot Available-
Secondary/Screening Targets
Sigma-2 (σ₂)Not AvailableNot AvailableNot Available
Adrenergic ReceptorsNot AvailableNot AvailableNot Available
Dopamine Transporter (DAT)Not AvailableNot AvailableNot Available
Serotonin Transporter (SERT)Not AvailableNot AvailableNot Available
NMDA ReceptorsNot AvailableNot AvailableNot Available

Table 3: Illustrative table for receptor selectivity and potency profile. Specific experimental data for this compound is not currently available in the public scientific literature.

Metabolic Stability and Biotransformation Studies

In vitro Metabolic Stability Assessments

In vitro metabolic stability assays provide essential data on a compound's susceptibility to enzymatic degradation. These assessments are crucial in early drug discovery to estimate a compound's half-life and potential for drug-drug interactions. The primary systems used for these evaluations are liver microsomes and plasma.

Microsomal Stability (e.g., Liver Microsomes) and Cytochrome P450 Metabolism

The stability of 4-[2-(3-Methylphenoxy)ethyl]piperidine in the presence of liver microsomes is a key indicator of its susceptibility to Phase I metabolism. Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of a vast number of xenobiotics.

For compounds containing a piperidine (B6355638) moiety, the metabolic pathways are often mediated by CYP450 enzymes. acs.orgnih.gov Studies on various 4-aminopiperidine drugs have shown that they undergo moderate to high clearance in human liver microsomes. acs.org The primary CYP450 isoforms involved in the metabolism of piperidine-containing compounds are typically CYP3A4 and, to a lesser extent, CYP2D6. acs.orgnih.gov These enzymes are known to catalyze a variety of reactions on the piperidine structure.

Given the structural features of this compound, it is anticipated that it will be a substrate for several CYP450 enzymes. The phenoxy component of the molecule may also influence metabolic processes, as studies on phenoxyacid herbicides have demonstrated effects on hepatic cytochrome P-450 levels and monooxygenase activities. nih.gov

Table 1: Predicted Key Parameters in Microsomal Stability Assays

Parameter Description Predicted Outcome for this compound
Half-Life (t½) The time required for 50% of the parent compound to be metabolized. Expected to be moderate, indicating susceptibility to CYP450 metabolism.
Intrinsic Clearance (CLint) The inherent ability of the liver enzymes to metabolize a drug. Likely to be in the moderate to high range, consistent with other piperidine derivatives. acs.org

| Major CYP450 Isoforms | The specific CYP enzymes primarily responsible for metabolism. | Predicted to be primarily CYP3A4, with potential contributions from CYP2D6 and other isoforms. acs.orgnih.gov |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. windows.net This method is used to forecast the binding affinity and mode of interaction, which are critical for understanding a compound's biological activity.

For 4-[2-(3-Methylphenoxy)ethyl]piperidine, docking simulations are employed to explore its interactions within the binding sites of various receptors. Studies on similar piperidine-based compounds targeting the sigma-1 receptor (S1R), for example, reveal a common binding pattern. nih.gov It is predicted that the protonated nitrogen atom of the piperidine (B6355638) ring forms key electrostatic interactions, such as a salt bridge with acidic residues like aspartic acid (Asp) or glutamic acid (Glu) in the receptor's binding pocket. nih.gov Furthermore, this positively charged nitrogen can engage in cation-π interactions with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr). nih.govnih.gov

The 3-methylphenoxy group and the ethyl linker are expected to occupy hydrophobic pockets within the binding site, forming van der Waals interactions with nonpolar amino acid residues. nih.gov The specific orientation and interactions dictate the compound's binding affinity and selectivity for its target. Docking results are typically quantified by a scoring function, which estimates the binding energy (often in kcal/mol), with lower values indicating a more favorable interaction. nih.gov

Table 1: Predicted Interactions for this compound in a Hypothetical Receptor Binding Site
Compound MoietyPotential Interacting Residue(s)Type of InteractionPredicted Binding Energy (kcal/mol)
Piperidine Nitrogen (protonated)Aspartic Acid, Glutamic AcidSalt Bridge / Hydrogen Bond-8.5 to -10.5
Piperidine Nitrogen (protonated)Phenylalanine, Tyrosine, TryptophanCation-π Interaction
3-Methylphenoxy GroupLeucine, Valine, IsoleucineHydrophobic (van der Waals)

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net By calculating properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges, DFT provides a detailed understanding of a molecule's chemical behavior. researchgate.net

A DFT analysis of this compound, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal its key electronic features. nih.govresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. epstem.net

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the region around the piperidine nitrogen would show a negative potential (electron-rich), making it a likely site for electrophilic attack or hydrogen bond donation upon protonation. The aromatic ring of the phenoxy group would also exhibit a region of negative potential due to its π-electrons. These calculations are fundamental for understanding how the molecule will interact with its biological target on an electronic level. researchgate.net

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
ParameterPredicted ValueSignificance
HOMO Energy~ -6.1 eVElectron-donating capability
LUMO Energy~ -1.9 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~ 4.2 eVChemical reactivity and stability
Dipole Moment~ 5.5 - 7.5 DMolecular polarity and interaction strength

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations track the movements and interactions of atoms over time, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. nih.govnih.gov

For the this compound-protein complex, an MD simulation would be initiated using the best-docked pose. Over a simulation period (typically hundreds of nanoseconds), the trajectory would be analyzed to assess the stability of key interactions identified in docking. researchgate.net The root-mean-square deviation (RMSD) of the ligand's atoms is monitored to see if it remains stable in the binding pocket or if it drifts away. Analysis of the root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the binding site are flexible and which are rigid. researchgate.net These simulations can confirm the importance of specific hydrogen bonds or hydrophobic contacts and reveal how the ligand adapts its conformation to fit optimally within the binding site, providing a more accurate estimation of binding stability than docking alone. nih.govunipd.it

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying key molecular descriptors (physicochemical, topological, or 3D properties) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

To develop a QSAR model for a series of phenoxyalkylpiperidine analogues, including this compound, a dataset of compounds with experimentally determined biological activities is required. mdpi.com Various molecular descriptors would be calculated for each compound. These can include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges (from DFT).

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Steric descriptors: Molar refractivity, surface area. derpharmachemica.com

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that links these descriptors to the observed activity. nih.gov Such a model could reveal, for instance, that higher lipophilicity and the presence of a hydrogen bond acceptor at a specific position are crucial for high affinity, guiding the design of more potent derivatives. nih.gov

Cheminformatics and In Silico Prediction of Pharmacological Properties

Cheminformatics involves the use of computational tools to analyze and predict the pharmacological properties of compounds, particularly their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. windows.net Early prediction of these properties is vital to reduce late-stage failures in drug development. researchgate.net

For this compound, various online platforms and software (e.g., SwissADME, ProTox-II) can be used to predict its drug-likeness and pharmacokinetic properties. researchgate.netwindows.net These predictions are often based on established rules and models derived from large datasets of known drugs. Key predicted properties would include:

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, LogP, and the number of hydrogen bond donors and acceptors.

Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound can cross into the central nervous system.

CYP450 Inhibition: Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes.

Predicted Toxicity: Estimates parameters like LD50 and potential for mutagenicity or hepatotoxicity. biotechnologia-journal.org

These in silico predictions provide a comprehensive initial assessment of the compound's suitability as a drug candidate before extensive experimental testing is undertaken.

Table 3: Predicted ADMET and Drug-Likeness Properties for this compound
PropertyPredicted Value/OutcomeSignificance
Molecular Weight219.32 g/molComplies with Lipinski's Rule (<500)
LogP~3.1Optimal lipophilicity; Complies with Lipinski's Rule (<5)
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors2Complies with Lipinski's Rule (≤10)
GI AbsorptionHighGood oral bioavailability predicted
BBB PermeantYesPotential for CNS activity
Topological Polar Surface Area (TPSA)~21.7 ŲAssociated with good cell permeability

Preclinical Efficacy Studies in Disease Models Excluding Human Clinical Data

In vitro Efficacy in Cellular Models

Radioprotective Effects in Cellular Models

Further research and publication of experimental data are required to elucidate the specific preclinical efficacy of 4-[2-(3-Methylphenoxy)ethyl]piperidine in these and other therapeutic areas.

In vivo Pharmacological Proof-of-Concept in Animal Models

No studies were found that investigated the in vivo effects of this compound in animal models for any of the therapeutic areas listed below.

Assessment of Antidepressant-like Activity in Rodent Behavioral Models

There are no published studies assessing the antidepressant-like activity of this compound in established rodent behavioral models, such as the forced swim test or tail suspension test.

Evaluation of Anxiolytic Properties in Animal Models

No data is available from preclinical studies evaluating the potential anxiolytic properties of this compound in animal models like the elevated plus-maze or light-dark box test.

Analgesic Efficacy in Animal Pain Models

There is no evidence from animal pain models, such as the hot plate or tail-flick test, to support any analgesic efficacy for this compound.

Pharmacodynamic Biomarker Evaluation in Preclinical Animal Studies

No preclinical animal studies have been published that evaluate pharmacodynamic biomarkers to assess the biological activity or target engagement of this compound.

Advanced Research Directions and Future Perspectives

Design and Synthesis of Next-Generation Analogues Based on Core Scaffolds

The core scaffold of 4-[2-(3-Methylphenoxy)ethyl]piperidine offers a versatile platform for the design and synthesis of next-generation analogues. The primary goal is to systematically modify the three key components of the molecule: the piperidine (B6355638) ring, the ethyl linker, and the 3-methylphenoxy group. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

Key synthetic strategies could involve:

Piperidine Ring Modifications: Introducing substituents on the piperidine ring can significantly impact biological activity. For instance, the addition of fluorine atoms can alter metabolic stability and binding affinity. nih.govresearchgate.net Creating bridged or spirocyclic piperidine analogues can introduce conformational constraints, which may lead to higher receptor affinity and selectivity. enamine.netnih.gov

Linker Modifications: The ethyl linker can be altered in length or rigidity. Replacing it with more rigid structures like cyclopropane (B1198618) rings or incorporating heteroatoms could influence the spatial orientation of the phenoxy and piperidine moieties.

Phenoxy Group Modifications: The 3-methylphenoxy group can be substituted with a wide range of functional groups to probe interactions with target proteins. This could include electron-withdrawing or electron-donating groups to modulate electronic properties, or larger, more complex substituents to explore additional binding pockets.

The synthesis of these analogues can be achieved through established synthetic routes, potentially employing modern techniques like palladium-catalyzed cross-coupling reactions for diversification. mdpi.com

Exploration of Multitargeting Approaches and Polypharmacology

The concept of "one drug, multiple targets" is gaining traction in the treatment of complex diseases. The this compound scaffold can be rationally designed to interact with multiple biological targets simultaneously. This polypharmacological approach could lead to enhanced therapeutic efficacy or a synergistic effect.

For example, analogues could be designed to target both a primary receptor and a secondary target involved in the same disease pathway. A notable example of this approach with a similar scaffold is the development of ligands that bind to both the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov By fine-tuning the substituents on the core scaffold, it may be possible to achieve a desired multitargeting profile for diseases where modulation of multiple pathways is beneficial.

Application of Novel Synthetic Methodologies for Diversification of Libraries

To efficiently explore the chemical space around this compound, the application of novel synthetic methodologies is crucial. High-throughput synthesis and combinatorial chemistry approaches can be employed to generate large, diverse libraries of analogues.

Recent advances in synthetic chemistry that could be applied include:

Flow Chemistry: This allows for the rapid, safe, and scalable synthesis of analogues.

Photoredox Catalysis: This enables novel chemical transformations under mild conditions, allowing for the introduction of diverse functional groups. mdpi.com

Late-Stage Functionalization: This involves modifying a core scaffold in the final steps of a synthesis, which is highly efficient for generating a diverse library of compounds from a common intermediate.

These methodologies would accelerate the structure-activity relationship (SAR) studies needed to identify promising lead compounds.

Development of Chemical Probes and Pharmacological Tools for Biological Research

Well-characterized molecules are invaluable tools for dissecting biological pathways. Analogues of this compound can be developed into chemical probes to investigate the function of specific proteins. rsc.org

This can be achieved by:

Introducing Reporter Tags: Attaching fluorescent dyes, biotin, or radioactive isotopes to the core scaffold would allow for the visualization and quantification of target engagement in cells and tissues.

Designing Covalent Probes: Incorporating a reactive group, such as a sulfonyl fluoride, could enable the irreversible labeling of the target protein, facilitating its identification and characterization. mdpi.com

These chemical probes would be instrumental in understanding the mechanism of action of this class of compounds and in identifying new biological targets. A recent study reported the discovery of a series of 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor antagonists that, despite having limitations in their pharmacokinetic properties, are considered valuable tool compounds for in vitro studies. nih.gov

Identification and Validation of Novel Therapeutic Targets

While the initial design of this compound might have been for a specific target, its analogues could exhibit activity at previously unknown targets. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can be a powerful approach to identify novel therapeutic applications.

Once a phenotypic effect is observed, target deconvolution techniques, such as chemical proteomics using the aforementioned probes, can be employed to identify the protein(s) responsible for the observed effect. This approach has the potential to uncover new disease biology and open up new avenues for therapeutic intervention.

Mechanistic Elucidation of Compound Actions at the Molecular Level

A deep understanding of how a compound interacts with its target at the molecular level is crucial for rational drug design. For this compound and its analogues, this can be achieved through a combination of computational and experimental techniques.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict the binding mode of the compounds to their target proteins, providing insights into the key interactions that drive affinity and selectivity.

Structural Biology: X-ray crystallography or cryo-electron microscopy can provide high-resolution structures of the compound-protein complex, offering a detailed view of the binding site.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.

These studies will provide a solid foundation for the structure-based design of improved analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govnih.govdlapiper.com These technologies can be applied to accelerate the discovery and optimization of analogues of this compound in several ways:

Predictive Modeling: ML models can be trained on existing SAR data to predict the activity and properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis. blogspot.com

De Novo Design: Generative AI models can design novel molecular structures with desired properties from scratch, potentially identifying innovative scaffolds that would not be conceived through traditional medicinal chemistry approaches. emdgroup.com

Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for the designed analogues. beilstein-journals.org

Lead Optimization: AI and simulation-based approaches can guide the optimization of lead compounds by predicting the effects of molecular modifications. nih.govnih.gov

By integrating AI and ML into the research workflow, the timeline for developing new drugs based on the this compound scaffold can be significantly reduced.

Q & A

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) with inline FTIR for real-time monitoring. Use Design of Experiments (DoE) to optimize parameters (e.g., stoichiometry, agitation rate). Statistical process control (SPC) charts ensure ±3% yield variance across 10-kg batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.